(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine 2hcl
CAS No.:
Cat. No.: VC17472033
Molecular Formula: C11H20Cl2N2
Molecular Weight: 251.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20Cl2N2 |
|---|---|
| Molecular Weight | 251.19 g/mol |
| IUPAC Name | (1R)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C11H18N2.2ClH/c1-7-4-8(2)11(9(3)5-7)10(13)6-12;;/h4-5,10H,6,12-13H2,1-3H3;2*1H/t10-;;/m0../s1 |
| Standard InChI Key | UFUOCAIUJFBMFF-XRIOVQLTSA-N |
| Isomeric SMILES | CC1=CC(=C(C(=C1)C)[C@H](CN)N)C.Cl.Cl |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(CN)N)C.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₁₁H₂₀Cl₂N₂, with a molar mass of 251.19 g/mol. Its IUPAC name, (1R)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrochloride, reflects the chiral (R)-configuration at the first carbon of the ethane backbone and the dihydrochloride counterion. The stereochemistry is critical for its function in enantioselective reactions, as the spatial arrangement of the methyl groups on the aryl ring and the amine donors dictates its coordination behavior .
Table 1: Key Structural and Physicochemical Properties
The Canonical SMILES string (CC1=CC(=C(C(=C1)C)C(CN)N)C.Cl.Cl) and InChIKey (UFUOCAIUJFBMFF-XRIOVQLTSA-N) provide unambiguous representations of its structure. X-ray crystallography of related diamines confirms that the trimethylphenyl group induces steric hindrance, stabilizing specific conformations critical for asymmetric induction .
Synthesis and Purification
Synthetic Pathways
The synthesis typically proceeds via a three-step sequence:
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Chiral Resolution: Starting from racemic 1-(2,4,6-trimethylphenyl)ethane-1,2-diamine, enzymatic or chemical resolution isolates the (R)-enantiomer.
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, improving crystallinity and handling.
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Purification: Recrystallization from methanol/water mixtures removes impurities, achieving >95% purity .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Resolution | L-Tartaric acid in ethanol, 0°C | 45% | 90% ee |
| Salt Formation | HCl (2 equiv), MeOH, rt | 98% | 85% |
| Recrystallization | MeOH/H₂O (3:1), −20°C | 75% | 99% |
Challenges in synthesis include minimizing racemization during salt formation and achieving high enantiomeric excess (ee). Recent advances employ chiral auxiliaries or immobilized enzymes to enhance efficiency .
Physicochemical and Spectroscopic Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset at >300°C, consistent with the thermal resilience of aromatic diamines . The dihydrochloride form exhibits superior stability compared to the free base, which is prone to oxidation.
Spectroscopic Characterization
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¹H NMR (D₂O, 400 MHz): δ 2.21 (s, 9H, Ar-CH₃), 3.15 (m, 2H, NH₂-CH₂), 3.98 (q, 1H, CH-NH₂), 6.85 (s, 2H, Ar-H).
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), 1480 cm⁻¹ (C-N bend) .
The compound’s LogP (calculated) of 1.2 suggests moderate hydrophilicity, aligning with its solubility in aqueous and alcoholic solvents .
Applications in Catalysis and Pharmaceuticals
Asymmetric Catalysis
As a C₂-symmetric ligand, this diamine facilitates enantioselective transformations:
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Hydrogenation: Rhodium complexes of the ligand reduce ketones with up to 98% ee.
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Epoxidation: Titanium-based catalysts achieve >90% ee in asymmetric epoxidation of allylic alcohols .
Table 3: Catalytic Performance in Selected Reactions
| Reaction Type | Substrate | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Ketone Hydrogenation | Acetophenone | 98 | 500 |
| Epoxidation | trans-Stilbene | 92 | 300 |
Pharmaceutical Intermediates
The diamine serves as a precursor to β-lactam antibiotics and kinase inhibitors. Its chiral center ensures the desired stereochemistry in final drug molecules, reducing the need for costly enantiopurification .
Research Frontiers and Challenges
Limitations in Industrial Use
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Cost: Resolution steps account for 60% of production costs.
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Ligand Leaching: Metal complexes may degrade under harsh conditions, limiting catalyst recyclability .
Emerging Opportunities
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